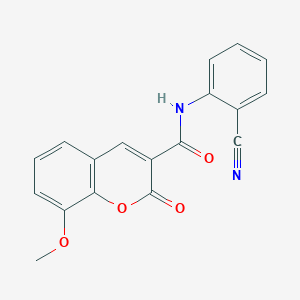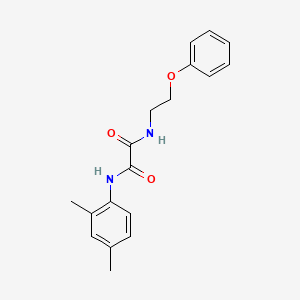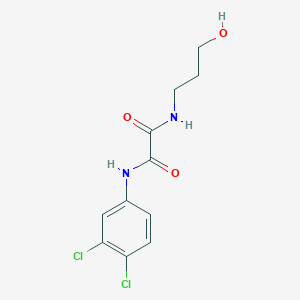![molecular formula C26H18Br2N2O2S B11112826 4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11112826.png)
4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE is a complex organic compound characterized by the presence of bromophenyl groups and sulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE typically involves the condensation reaction between 4-bromobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Bromophenylboronic acid
- 4-Bromobenzophenone
- 4-Bromophenyl ethynyl pyridine
Uniqueness
N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{4-[(4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]PHENYL}AMINE is unique due to its combination of bromophenyl and sulfonyl phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H18Br2N2O2S |
|---|---|
Molecular Weight |
582.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]phenyl]sulfonylphenyl]methanimine |
InChI |
InChI=1S/C26H18Br2N2O2S/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)33(31,32)26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H |
InChI Key |
GCIQUYQEHRZYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11112761.png)
![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11112769.png)


![1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112786.png)
![2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol](/img/structure/B11112793.png)
![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11112815.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B11112823.png)
![ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11112825.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)

![[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11112844.png)
